
Cyclopropyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine
Overview
Description
Cyclopropyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine is a novel cyclopropyl-based amine compound that has recently been synthesized and studied for its potential applications in various scientific areas. This compound has a unique structure, which consists of a cyclopropyl group, a 4-methyl-2-thiophen-2-ylbenzyl group, and an amine group. This compound has been found to have a wide range of applications in scientific research, from drug design to the study of biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Characterization
Cyclopropyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine and its derivatives have been synthesized for various scientific applications. For instance, 2(2-Tetrahydropyranylthio) methyl cyclopropyl amines, synthesized from allylmercaptan, showed potential in the treatment of diseases related to free radicals due to their free radical scavenging properties (Muhi-Eldeen & Hassan, 2017).
Chemical Reactions and Properties
Studies have examined the reactions of cyclopropylamine derivatives with various nitrogen nucleophiles. These reactions have led to the formation of compounds like indenes, pyrroles, and pyrazoles, which are valuable in organic synthesis (Yoshida et al., 1992).
Enzymatic and Biological Properties
Investigations into the enzymatic and biological properties of cyclopropylamine derivatives like 1-cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine have revealed their substrate and inhibitor properties, as well as neurotoxic and neuroprotective effects, offering insights into neurodegenerative diseases (Hall et al., 1992).
Lewis Acid-Catalyzed Reactions
The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been described, leading to applications in the synthesis of complex organic compounds such as serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Biocatalytic Synthesis
Biocatalytic approaches have been explored for synthesizing cyclopropyl amine derivatives, crucial for pharmaceutical agents like ticagrelor, an anti-thrombotic agent. This method yielded key building blocks with high enantiomeric excess (Hugentobler et al., 2016).
Crystal Structure Analysis
The crystal structure of cyclopropylamine derivatives, such as cyprodinil, has been analyzed, revealing important aspects of their molecular arrangement and interactions. These studies are crucial in understanding the physical and chemical properties of these compounds (Jeon et al., 2015).
Protective Groups for Amines
Cyclopropylamine derivatives have been used as protective groups for amines in chemical synthesis. The (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate, for example, is a novel protecting group that is orthogonal to other common groups and resistant to various chemical conditions (Snider & Wright, 2011).
properties
IUPAC Name |
N-[(4-methyl-2-thiophen-2-ylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NS/c1-11-4-5-12(10-16-13-6-7-13)14(9-11)15-3-2-8-17-15/h2-5,8-9,13,16H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYBLOIRJWPOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC2CC2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



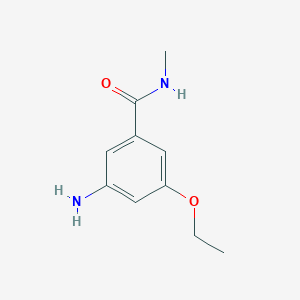
![2-Bromomethyl-6-fluoro-benzo[b]thiophene](/img/structure/B1405980.png)
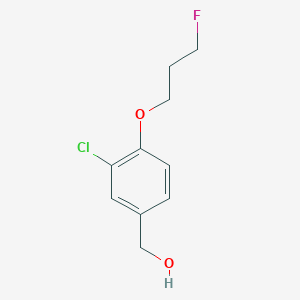
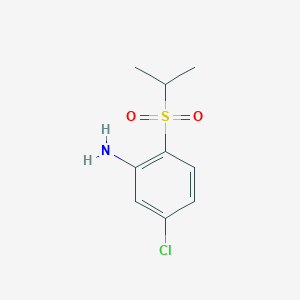
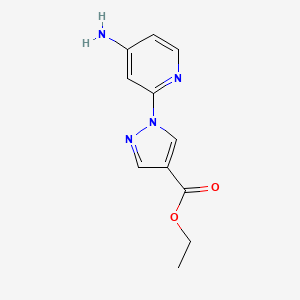
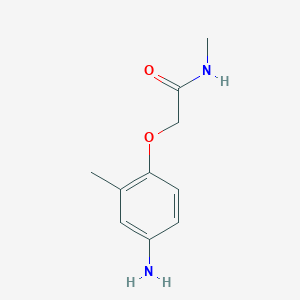
![[2-Bromo-5-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1405989.png)
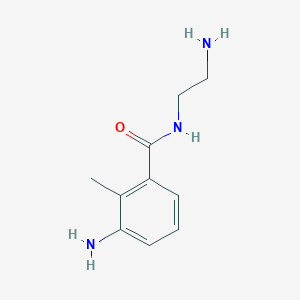
![1-[2-(4-Bromophenyl)acetamido]cyclobutane-1-carboxylic acid](/img/structure/B1405992.png)


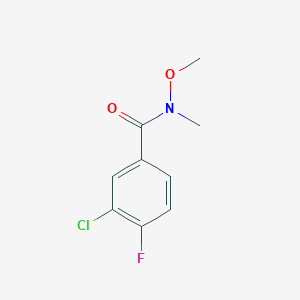
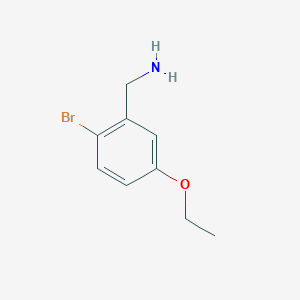
![[5-(Benzyloxy)-2-bromophenyl]methanamine](/img/structure/B1405999.png)